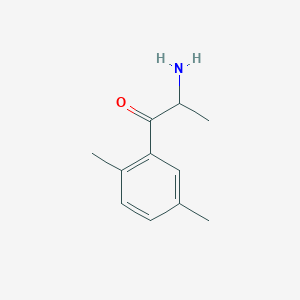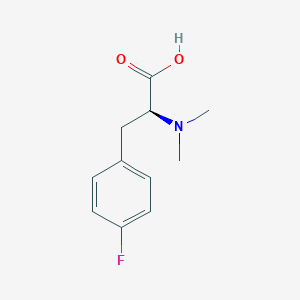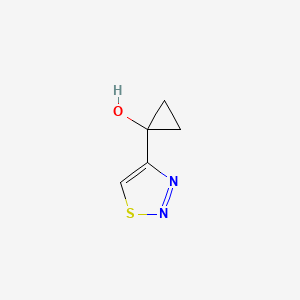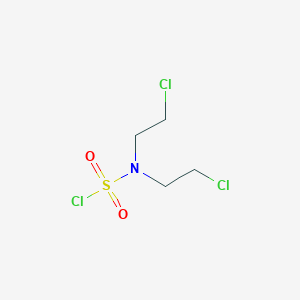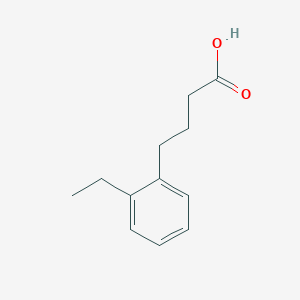
4-(2-Ethylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2-ethylphenyl group at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the coupling reaction of a halogenated alkane with a substituted ethylphenyl compound. For instance, the preparation method may include the following steps:
Coupling Reaction: A halogenated alkane is reacted with a substituted ethylphenyl compound in the presence of a catalyst such as palladium or nickel.
Intermediate Formation: The resulting intermediate is then treated with a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to reduce the use of toxic reagents, minimize costs, and improve operational convenience. This makes the compound suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(2-Ethylphenyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(2-Ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Ethylphenyl)butanoic acid: A similar compound with the ethyl group positioned at the fourth carbon of the phenyl ring.
Phenylbutyric acid: Another related compound with a phenyl group attached to the butanoic acid chain.
Uniqueness
4-(2-Ethylphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl group on the phenyl ring can affect the compound’s interactions with other molecules and its overall properties .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(2-ethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-10-6-3-4-7-11(10)8-5-9-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |
Clé InChI |
ZSBGWTKGFHGKMY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


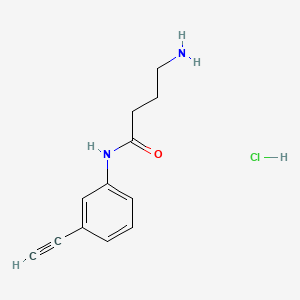
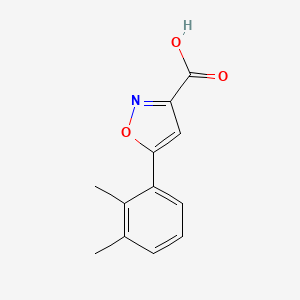
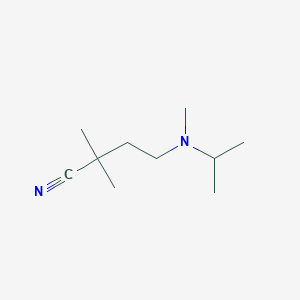
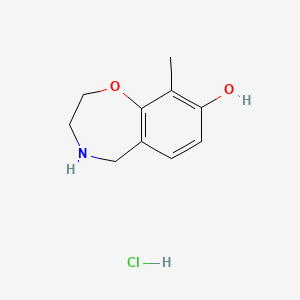

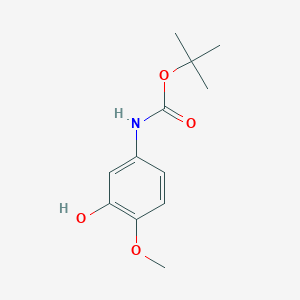
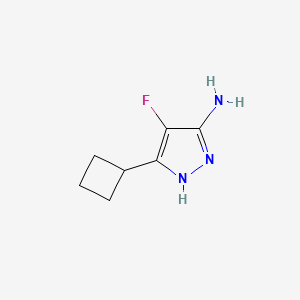

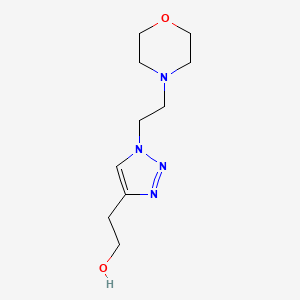
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
